molecular formula C6H12N2 B2499407 (3R)-3-amino-2,2-dimethylbutanenitrile CAS No. 1221284-26-9

(3R)-3-amino-2,2-dimethylbutanenitrile

Cat. No. B2499407
CAS RN: 1221284-26-9
M. Wt: 112.176
InChI Key: UQSFIQSMBXEWAP-RXMQYKEDSA-N
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Description

(3R)-3-amino-2,2-dimethylbutanenitrile, also known as leucine nitrile or 2,2-dimethyl-3-aminobutanenitrile, is an organic compound that belongs to the class of nitriles. It is a colorless liquid with a faint odor and is used in various scientific research applications.

Scientific Research Applications

Crystallography and Molecular Networks

(3R)-3-amino-2,2-dimethylbutanenitrile has been studied in the context of crystallography. For instance, its derivative, 2-Amino-2,3-dimethylbutanamide, was synthesized and characterized crystallographically, demonstrating intermolecular hydrogen bonds that form a three-dimensional network (Yong-xian Yin, 2010).

Synthesis of Cyclopropane Derivatives

Research has explored the synthesis of various cyclopropane derivatives using 2-amino-4-chloro-3,3-dimethylbutanenitrile, a compound related to (3R)-3-amino-2,2-dimethylbutanenitrile. This includes the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and its dimerization product, highlighting the chemical versatility of these compounds (W. Aelterman et al., 1999).

Biotransformations in Organic Synthesis

Biotransformations of 2,2-dimethyl-3-substitued-cyclopropanecarbonitriles, structurally similar to (3R)-3-amino-2,2-dimethylbutanenitrile, have been studied for the enantioselective synthesis of cyclopropanecarboxylic acids and amides. This research demonstrates the potential of biocatalysts in synthesizing optically pure compounds, which is essential in pharmaceutical and fine chemical industries (Meining Wang & Guo-Qiang Feng, 2003).

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of heterocyclic compounds. For example, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, synthesized from related compounds, was studied for its reactivity and antimicrobial activity, showcasing the relevance of these compounds in developing new pharmaceuticals (Y. M. Elkholy & M. A. Morsy, 2006).

properties

IUPAC Name

(3R)-3-amino-2,2-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5(8)6(2,3)4-7/h5H,8H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSFIQSMBXEWAP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-2,2-dimethylbutanenitrile

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